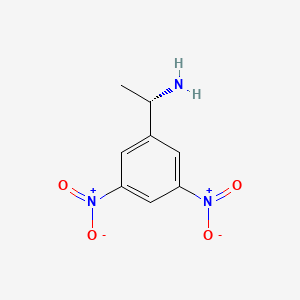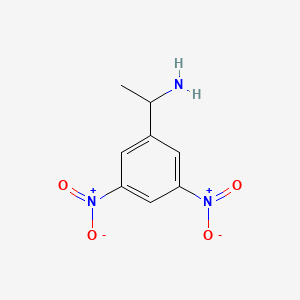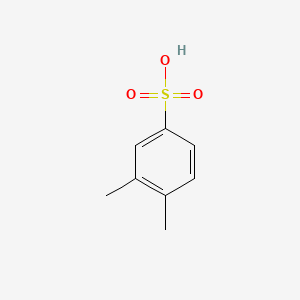
(1S,4S)-Dihydrocarvone
Übersicht
Beschreibung
(1S,4S)-Dihydrocarvone is a monoterpenoid compound derived from carvone. It is a bicyclic ketone with a characteristic minty odor. This compound is found naturally in essential oils of various plants, including spearmint and caraway. It is used in the flavor and fragrance industry due to its pleasant aroma and is also of interest in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1S,4S)-Dihydrocarvone can be synthesized through the hydrogenation of carvone. The process involves the reduction of the double bond in carvone using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding this compound with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,4S)-Dihydrocarvone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of dihydrocarveol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carvone, carvonic acid.
Reduction: Dihydrocarveol.
Substitution: Various substituted carvone derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-Dihydrocarvone has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in asymmetric synthesis.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent. Its efficacy against various pathogens has been demonstrated in laboratory settings.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the formulation of flavors and fragrances, contributing to the sensory properties of various consumer products.
Wirkmechanismus
The mechanism of action of (1S,4S)-Dihydrocarvone involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Carvone: The parent compound from which (1S,4S)-Dihydrocarvone is derived. It has a similar structure but contains a double bond.
Dihydrocarveol: A reduced form of this compound with an alcohol group instead of a ketone.
Menthone: Another monoterpenoid ketone with a similar minty odor but different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential antimicrobial activity set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC1=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019897 | |
| Record name | L-dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-02-3, 6909-25-7 | |
| Record name | Dihydrocarvone, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-dihydrocarvone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCARVONE, TRANS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7YTI5W4U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (1S,4S)-Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74.50 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (1S,4S)-Dihydrocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-dihydrocarvone?
A1: (-)-Dihydrocarvone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: Are there differences in the aroma profiles of dihydrocarvone isomers?
A2: Yes, research suggests that the aroma profile differs between isomers. For example, one study found that in dill seeds, while both carvone and limonene were the main aroma compounds, sensory analysis revealed differences in the odor profile between varieties with varying ratios of these isomers. []
Q3: How stable is (-)-dihydrocarvone at high temperatures?
A3: Studies using Density Functional Theory (DFT) suggest that the uncatalyzed Meinwald rearrangement of (-)-dihydrocarvone requires a high activation energy, around 70 kcal/mol. This indicates that significant thermal degradation is unlikely at typical gas chromatographic temperatures. []
Q4: Can (-)-dihydrocarvone be synthesized from other terpenes?
A4: Yes, several studies demonstrate the synthesis of (-)-dihydrocarvone from related terpenes. One method utilizes a multistep synthesis starting from (-)-carvone. [] Another study showcases a synthesis route starting from (+)-dihydrocarvone to create advanced intermediates for complex sesquiterpenoid synthesis. []
Q5: Are there any biological methods for producing (-)-dihydrocarvone?
A5: Yes, researchers have explored microbial biotransformation for (-)-dihydrocarvone production. One study found that specific strains of Pseudomonas fragi can epimerize (-)-isodihydrocarvone to (-)-dihydrocarvone. [] Another study highlighted the selective bioreduction of (4S)-(+)-carvone to cis-(-)-dihydrocarvone by the fungus Ganoderma sessile. []
Q6: Does (-)-dihydrocarvone exhibit insecticidal properties?
A6: Research suggests potential insecticidal activity. One study found that essential oil from Anethum graveolens L., which contains (-)-dihydrocarvone as a major component, exhibited toxicity against Periplanata americana, Musca domestica, and Tribolium castaneum. [] Another study showed repellent activity of (-)-dihydrocarvone against adult German cockroaches. []
Q7: Can (-)-dihydrocarvone be used to control Varroa mites in honeybees?
A7: Research indicates promising results in this area. A study found that Carum carvi essential oil, containing a significant amount of (-)-dihydrocarvone, effectively reduced Varroa destructor mite infestations in honeybee colonies. []
Q8: Has (-)-dihydrocarvone shown any antifungal activity?
A8: Yes, recent research has explored the antifungal potential of (-)-dihydrocarvone-hybrid derivatives. One study found that these derivatives demonstrated promising antifungal activity against Monilinia fructicola, a fungus affecting fruits. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)
